5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Description
Properties
CAS No. |
21631-62-9 |
|---|---|
Molecular Formula |
C18H14F2N2O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14F2N2O3/c1-11(23)18(2)16(24)21(14-7-3-12(19)4-8-14)17(25)22(18)15-9-5-13(20)6-10-15/h3-10H,1-2H3 |
InChI Key |
KDBXJFLANWIHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=O)N(C(=O)N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the imidazolidine-2,4-dione ring system (hydantoin core).
- Introduction of 4-fluorophenyl substituents at the 1 and 3 positions.
- Functionalization at the 5-position with acetyl and methyl groups.
The synthetic routes often start from appropriately substituted precursors such as 4-fluoroacetophenone or 1,2-bis(4-fluorophenyl)ethane-1,2-dione, followed by ring closure and further functional group modifications.
Specific Preparation Routes and Conditions
Synthesis from 4-Fluoroacetophenone and Ammonium Carbonate
One reported method involves the reaction of 4-fluoroacetophenone with ammonium carbonate and potassium cyanide in aqueous ethanol. The mixture is heated at 328–333 K until completion, monitored by TLC. After acidification and extraction steps, the imidazolidine-2,4-dione derivative is precipitated and purified by recrystallization from ethanol/water, achieving a yield of approximately 75%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting materials | 4-Fluoroacetophenone, ammonium carbonate, potassium cyanide | Formation of hydantoin intermediate |
| Reaction conditions | Heating at 328–333 K in 60% aqueous ethanol | Completion monitored by TLC |
| Work-up | Acidification with HCl, extraction, recrystallization | Product yield 75%, mp 485–488 K |
This method provides a reliable route to 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, a key intermediate for further acetylation.
Alkylation and Arylation via Sodium Hydride Mediated Reactions
A series of alkylation and arylation reactions on imidazolidine-2,4-dione derivatives have been reported using sodium hydride (NaH) as a base in DMF solvent under inert atmosphere. For example, methylation with iodomethane or phenethylation with 2-bromoethylbenzene proceeds efficiently to give substituted imidazolidine-2,4-diones in yields ranging from 43% to 79%.
| Reaction Type | Reagents | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| Methylation | Iodomethane, NaH, DMF | Room temp, Ar atmosphere, 2 h | 79 | 1,5,5-trimethylimidazolidine-2,4-dione |
| Phenethylation | 2-Bromoethylbenzene, NaH, DMF | Room temp, Ar atmosphere, 2 h | 43 | 1-phenethylimidazolidine-2,4-dione |
| Sulfonylation | Benzenesulfonyl chloride, NaH, DMF | Room temp, Ar atmosphere, 2 h | 71 | 1-(phenylsulfonyl)imidazolidine-2,4-dione |
These reactions demonstrate the versatility of the hydantoin scaffold for substitution at nitrogen atoms, which can be adapted for introducing 4-fluorophenyl groups.
Use of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione as a Precursor
Another synthetic route involves the use of 1,2-bis(4-fluorophenyl)ethane-1,2-dione as a starting material, which undergoes condensation with appropriate amines or hydrazines in acetic acid under reflux for 24 hours under nitrogen atmosphere. After removal of acetic acid and extraction, the intermediate imidazolidine derivatives are isolated with yields around 68%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | 1,2-bis(4-fluorophenyl)ethane-1,2-dione, 1,2,4,5-benzenetetraamine tetrahydrochloride | Formation of intermediate imidazolidine derivative |
| Reaction conditions | Reflux in acetic acid, 24 h, inert atmosphere | Yield 68% |
| Work-up | Distillation, extraction, drying | Purified intermediate |
This route provides an alternative pathway to access bis(4-fluorophenyl) substituted imidazolidine-2,4-dione cores.
Summary Table of Preparation Methods
Research Outcomes and Analysis
- The synthetic methods provide moderate to good yields (43–79%) for key intermediates and final products.
- Sodium hydride-mediated alkylation in DMF under inert atmosphere is a robust method for introducing various substituents onto the hydantoin ring.
- The use of 4-fluoroacetophenone and 1,2-bis(4-fluorophenyl)ethane-1,2-dione as starting materials ensures the incorporation of fluorophenyl groups with high regioselectivity.
- Acylation and sulfonylation reactions enable further functionalization at the 5-position, including acetyl groups, which are critical for the biological activity profile of the compound.
- Crystallization and purification steps are crucial for obtaining analytically pure compounds suitable for characterization and biological evaluation.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and substituents of 5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione with analogous compounds:
Crystallographic and Conformational Differences
- Dihedral Angles: The dihedral angle between the hydantoin core and aryl groups varies significantly: 65.55° in 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .
Biological Activity
5-Acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione is an organic compound with the molecular formula and a molecular weight of approximately 344.31 g/mol. This compound features a unique imidazolidine structure, characterized by the presence of two 4-fluorophenyl groups and an acetyl group, which contribute to its potential biological activities in pharmaceuticals and materials science .
Chemical Structure and Properties
The structural formula of this compound is depicted below:
This compound's reactivity is attributed to its functional groups, which allow for various chemical reactions including oxidation, reduction, and substitution .
Biological Activity Overview
Research into the biological activity of this compound has indicated potential in several areas:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit antitumor effects. The specific mechanisms through which this compound operates remain under investigation.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological processes .
The mechanism of action for this compound involves its binding to target enzymes and receptors. This interaction can lead to modulation of cellular pathways that are critical for various biological functions .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Acetyl-1,3-bis(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | C18H14Cl2N2O3 | Contains chlorine instead of fluorine |
| 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione | C13H12F2N2O2 | Lacks the acetyl group; simpler structure |
| 1-(4-Fluorophenyl)-3-methylimidazolidine-2,4-dione | C13H12F2N2O | Different substitution pattern on the imidazolidine ring |
These comparisons highlight variations in substituent groups and structural complexity while emphasizing the unique attributes of this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-acetyl-1,3-bis(4-fluorophenyl)-5-methylimidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation or acylation of a precursor imidazolidine-2,4-dione. For example, sulfonylation reactions often use chlorophenylsulfonyl chloride in dichloromethane (CH₂Cl₂) with triethylamine as a base, monitored by TLC for completion . Acetylation may involve pyridine as a solvent and acyl chloride derivatives under inert atmospheres . Yield optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratio of precursor to reagent) and reaction time (typically 4–8 hours at room temperature). Side products, such as incomplete substitution or hydrolysis byproducts, can be minimized using catalytic DMAP (4-dimethylaminopyridine) .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology :
- X-ray crystallography : Resolves spatial conformation, dihedral angles between fluorophenyl groups (e.g., 6.07°–8.67°), and hydrogen-bonding networks (N–H⋯O, C–H⋯O) .
- NMR spectroscopy : ¹⁹F NMR identifies electronic environments of fluorine atoms (δ ≈ -115 to -120 ppm for para-substituted fluorophenyl groups). ¹H NMR distinguishes acetyl and methyl protons (δ ~2.3–2.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 399.12 for C₁₉H₁₅F₂N₂O₃) .
Advanced Research Questions
Q. How do crystallographic data resolve discrepancies in pharmacological activity predictions for this compound?
- Methodology : The U-shaped conformation observed in X-ray studies (centroid-to-centroid distances: 3.76–3.91 Å) suggests steric hindrance may limit binding to flat enzymatic active sites . Computational docking (e.g., AutoDock Vina) can correlate crystal structure data with inhibitory activity against targets like aldose reductase. Discrepancies between predicted and observed IC₅₀ values may arise from dynamic interactions (e.g., C–H⋯F contacts stabilizing off-target binding) .
Q. What strategies address inconsistencies in solubility and stability during in vitro assays?
- Methodology :
- Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions, but limit final concentration to <1% to avoid cellular toxicity. For aqueous buffers, employ cyclodextrin-based solubilizers or micellar systems .
- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). Hydrolysis of the acetyl group is a common instability; replacing it with more hydrolytically stable groups (e.g., trifluoroacetyl) may improve half-life .
Q. How can computational methods enhance the design of derivatives with improved selectivity?
- Methodology :
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal substituents. For example, electron-withdrawing groups on the fluorophenyl rings enhance binding to hydrophobic enzyme pockets .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100-ns trajectories to identify residues critical for selectivity (e.g., Lys77 in aldose reductase) .
Contradictions and Resolutions
- Issue : Variability in reported hypoglycemic activity across studies.
- Resolution : Differences may stem from assay conditions (e.g., glucose concentration) or metabolite interference. Standardize protocols using recombinant enzyme assays (e.g., aldose reductase inhibition at pH 6.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
